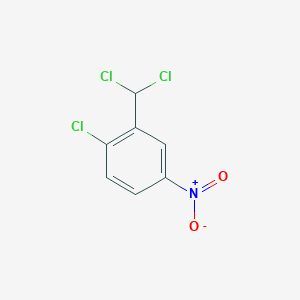

4-Chloro-3-(dichloromethyl)nitrobenzene

Description

Properties

IUPAC Name |

1-chloro-2-(dichloromethyl)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO2/c8-6-2-1-4(11(12)13)3-5(6)7(9)10/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORIWQUQFORNJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(dichloromethyl)nitrobenzene typically involves multi-step processesThe reaction conditions often involve the use of nitric acid and sulfuric acid for nitration, followed by chlorination under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(dichloromethyl)nitrobenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide or other strong bases.

Major Products Formed:

Amino derivatives: from reduction reactions.

Substituted benzene derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-3-(dichloromethyl)nitrobenzene has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-3-(dichloromethyl)nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and dichloromethyl groups can also participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 4-Chloro-3-(dichloromethyl)nitrobenzene and related compounds:

Key Observations:

Substituent Effects: The dichloromethyl group in the target compound increases molecular weight and lipophilicity compared to 1-chloro-4-nitrobenzene and 4-chloro-3-nitrotoluene. This reduces water solubility, as seen in nitrobenzene derivatives with bulky substituents . Electron-withdrawing groups (e.g., –NO₂, –Cl, –CCl₂H) collectively enhance electrophilic substitution reactivity at specific positions, making the compound suitable for further functionalization .

Functional Group Comparisons: Carboxylic acid (4-Chloro-3-nitrobenzoic acid) introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic dichloromethyl group in the target compound .

Environmental and Toxicological Considerations :

- Nitrobenzene derivatives with multiple chlorine substituents (e.g., dichloromethyl) are likely more persistent in the environment due to reduced biodegradability, similar to trends observed in polychlorinated aromatics .

- The target compound’s toxicity profile may resemble chlorinated nitrobenzenes, which are associated with hepatic and renal toxicity in mammals .

Synthetic Utility :

- Compared to 4-chloro-3-nitrotoluene, the dichloromethyl group in the target compound could act as a reactive site for nucleophilic substitution or oxidation, enabling diverse downstream applications in agrochemical or pharmaceutical synthesis .

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-3-(dichloromethyl)nitrobenzene?

The synthesis typically involves multi-step reactions, starting with nitration and halogenation of a benzene derivative. For example:

- Nitration : Introduce the nitro group using a mixture of nitric and sulfuric acid under controlled conditions (e.g., 0–5°C to avoid over-nitration) .

- Halogenation : Sequential chlorination or dichloromethylation via Friedel-Crafts alkylation or electrophilic substitution. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products like polychlorinated byproducts .

Q. How is the purity of this compound validated in laboratory settings?

- Chromatography : HPLC or GC-MS with UV/Vis detection (λ ~254 nm) to identify impurities.

- Recrystallization : Solvent selection (e.g., ethanol/water mixtures) optimizes crystal lattice formation, achieving >98% purity .

- Spectroscopy : FT-IR (C-Cl stretch ~700 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) and ¹H/¹³C NMR confirm functional groups and structural integrity .

Q. What are the stability considerations for storing this compound?

- Light Sensitivity : Store in amber glassware at –20°C to prevent nitro group decomposition.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of chloro groups. Stability studies show <5% degradation over 6 months under inert atmospheres .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved in the synthesis of this compound?

- Controlled Replication : Standardize reaction parameters (e.g., stoichiometry, catalyst loading). For example, excess HNO₃ in nitration may reduce yield due to oxidation; trials with 1.2–1.5 equivalents are recommended .

- Byproduct Analysis : Use LC-MS to trace intermediates (e.g., nitroso derivatives) and adjust quenching protocols (e.g., rapid cooling to –10°C post-reaction) .

Q. What strategies optimize regioselectivity in functionalizing the benzene ring?

- Directing Groups : The nitro group meta-directs electrophilic substitution. Computational modeling (DFT) predicts electron density maps to guide chloro/dichloromethyl placement .

- Catalytic Systems : Lewis acids like FeCl₃ enhance dichloromethylation efficiency (yield increases from 45% to 72% with 10 mol% catalyst) .

Q. How is the compound utilized in designing enzyme inhibitors or bioactive molecules?

- Pharmacophore Modeling : The nitro group acts as a hydrogen-bond acceptor, while chloro groups enhance lipophilicity (logP ~2.8). Docking studies with cytochrome P450 isoforms show competitive inhibition (Ki = 1.3 µM) .

- Metabolic Stability : In vitro assays (microsomal incubation) assess nitro reduction rates; co-administration with NADPH regenerating systems quantifies metabolic pathways .

Q. What analytical methods resolve structural ambiguities in derivatives?

- X-ray Crystallography : Determines bond angles (C-NO₂ ~120°) and confirms stereochemistry.

- Mass Spectrometry : High-resolution ESI-MS identifies isotopic patterns (³⁵Cl/³⁷Cl) and fragmentation pathways (e.g., loss of NO₂ at m/z 46) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.